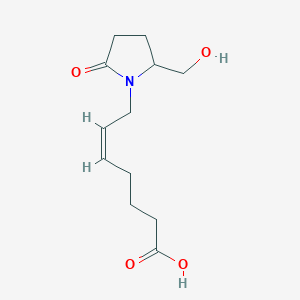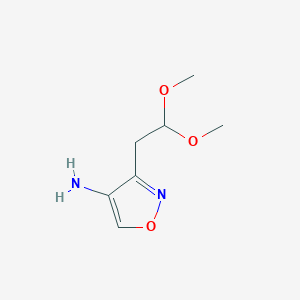![molecular formula C10H13F3N2O2 B12896571 2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide CAS No. 87784-00-7](/img/structure/B12896571.png)
2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide is a fluorinated organic compound with the molecular formula C10H13F3N2O2 and a molecular weight of 250.22 g/mol . This compound is part of the fluorinated building blocks category and is known for its unique chemical properties due to the presence of trifluoromethyl and oxazole groups.
Métodos De Preparación
The synthesis of 2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 4-isobutyl-2-methyloxazole under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this reaction in a controlled environment to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N,N-dimethylacetamide: This compound has a similar trifluoromethyl group but differs in its amide structure.
2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide: This compound also contains a trifluoromethyl group but has a different aromatic substituent.
The uniqueness of 2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide lies in its combination of the trifluoromethyl and oxazole groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
87784-00-7 |
|---|---|
Fórmula molecular |
C10H13F3N2O2 |
Peso molecular |
250.22 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C10H13F3N2O2/c1-5(2)4-7-8(17-6(3)14-7)15-9(16)10(11,12)13/h5H,4H2,1-3H3,(H,15,16) |
Clave InChI |
VPUUQFNCBHAZSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(O1)NC(=O)C(F)(F)F)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


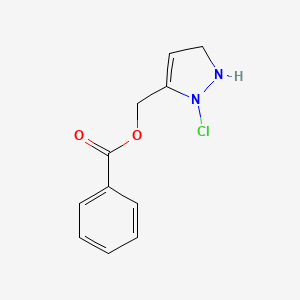
![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)
![5-[(3-Nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B12896517.png)



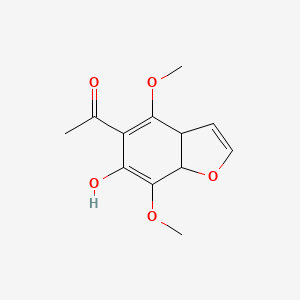
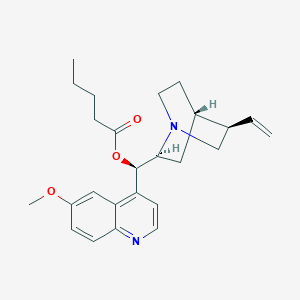
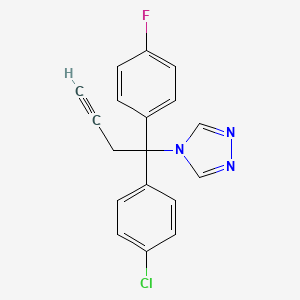
![(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12896549.png)

![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)
